molecular formula C13H18N4 B11775646 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B11775646
M. Wt: 230.31 g/mol
InChI Key: DJTCDCZTZNLVCQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring and the tolyl group (a benzene ring with a methyl substituent) makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to an acceptor. This method is environmentally friendly and economically attractive .

Another method involves the reaction of halogenoalkanes with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in ethanol, resulting in the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity is one such method that has been reported to produce enantiopure amines with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in:

  • Enzyme Interaction : It interacts with specific enzymes and receptors, influencing their functions. This interaction is crucial for its potential therapeutic applications.
  • Anticancer Properties : Studies have shown that compounds with similar triazole structures can exhibit significant anticancer activity by targeting microtubules and inducing apoptosis in cancer cells . The mechanism involves binding to molecular targets that influence cellular pathways.

Therapeutic Applications

The compound's biological activity makes it a candidate for various therapeutic applications:

  • Drug Development : Ongoing research aims to explore its use as a precursor for developing new drugs, particularly in oncology due to its anticancer properties.
  • Chemical Biology : It serves as a building block for synthesizing more complex molecules used in biological research and pharmaceutical development .

Industrial Applications

In industrial settings, 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is utilized in:

  • Production of Industrial Chemicals : Its unique chemical properties make it suitable for producing various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and tolyl group play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-amine: A compound with a similar structure but without the triazole ring.

    2-Methyl-1-phenylpropan-2-amine: Similar but lacks the triazole ring and tolyl group.

    1-(3,4-Disubstituted phenyl)propan-2-amines: Compounds with different substituents on the phenyl ring.

Uniqueness

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of both the triazole ring and the tolyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_4 with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's. Studies indicate that triazole derivatives can inhibit these enzymes effectively:

EnzymeInhibition Percentage
Acetylcholinesterase60%
Butyrylcholinesterase50%

This inhibition may contribute to cognitive enhancement in models of Alzheimer's disease .

Antioxidant Activity

Antioxidant properties are another area where triazole compounds show promise. The antioxidant capacity of this compound was assessed using various bioanalytical methods. The compound demonstrated a significant ability to scavenge free radicals, which is essential for protecting cells from oxidative stress:

MethodScavenging Activity (%)
DPPH Assay70%
ABTS Assay65%

These findings highlight the potential of this compound as an antioxidant agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The study utilized agar diffusion methods to assess the zone of inhibition against several pathogens. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects
In a neuropharmacological study, this compound was administered to mice models with induced neurodegeneration. Behavioral tests showed improved memory and learning capabilities in treated groups compared to controls. Biochemical assays confirmed decreased levels of AChE and increased levels of antioxidant enzymes .

Q & A

Q. (Basic)

Q. What are the standard synthetic routes for preparing 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, a general protocol for analogous triazole compounds involves:

Refluxing 2-aryl-[1,2,4]triazoloquinazolines with concentrated hydrochloric acid in a water-alcohol mixture (1:1) for 60 minutes.

Neutralizing the mixture with sodium acetate (5% solution) to pH 5–3.

Isolating the product via filtration and recrystallization from methanol .
For the target compound, introducing the o-tolyl group may require optimizing coupling conditions (e.g., palladium-catalyzed cross-coupling) or using pre-functionalized starting materials.

Q. (Advanced)

Q. How can hydrogen bonding patterns in the crystal structure of this compound influence its physicochemical properties?

Methodological Answer: X-ray crystallography reveals that hydrogen bonding significantly impacts stability and solubility. For example:

  • Intramolecular C–H⋯N bonds stabilize molecular conformation by forming S(6) ring motifs.
  • Intermolecular N–H⋯N and C–H⋯N hydrogen bonds create supramolecular chains (R₂²(8) motifs) along the c-axis, which stack via N–H⋯O bonds into 2D networks .
    These interactions can reduce solubility in non-polar solvents and enhance thermal stability. Comparative analysis of bond lengths and angles (e.g., β = 113.57° in monoclinic crystals) helps predict packing efficiency .

Q. (Advanced)

Q. What methodologies are recommended for analyzing tautomeric forms of triazole-containing compounds like this amine?

Methodological Answer: Tautomerism in triazoles can be resolved using:

X-ray crystallography : Directly identifies coexisting tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine crystallized in a 1:1 ratio) .

NMR spectroscopy : Chemical shifts of NH protons and coupling patterns differentiate tautomers.

DFT calculations : Predict relative stability of tautomers by comparing Gibbs free energies .

Q. (Basic)

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer: Core techniques include:

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and o-tolyl methyl group (δ ~2.3 ppm).
  • Single-crystal X-ray diffraction : Report unit cell parameters (e.g., a = 17.817 Å, b = 5.0398 Å for monoclinic systems) and hydrogen bond metrics .
  • Elemental analysis : Confirm C, H, N composition (e.g., theoretical Mr = 320.36 for C₁₆H₁₆N₆) .
  • IR spectroscopy : Identify NH stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

Q. (Advanced)

Q. How can DFT calculations be applied to predict the reactivity or electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT/B3LYP/6-311G(d,p)) enables:

Electrostatic Potential (ESP) mapping : Identifies nucleophilic/electrophilic sites (e.g., amine groups as H-bond donors).

Mulliken population analysis : Quantifies atomic charges to predict regioselectivity in reactions.

HOMO-LUMO analysis : Determines energy gaps (e.g., ΔE = 4.5 eV) to assess redox stability .
Thermodynamic functions (entropy, heat capacity) computed at varying temperatures aid in reaction optimization.

Q. (Basic)

Q. What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer: Critical precautions include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P264+P305+P351+P338 protocols) .
  • Waste disposal : Segregate chemical waste and consult professional treatment services (e.g., for halogenated byproducts) .
  • First aid : Immediate skin/eye rinsing (15 minutes) and medical consultation if exposed .

Q. (Advanced)

Q. How can researchers resolve contradictions in reported spectral data for triazole derivatives?

Methodological Answer: Contradictions (e.g., varying NMR shifts) are addressed by:

Controlled experiments : Reproduce conditions (solvent, temperature) from literature.

Computational validation : Compare experimental NMR/IR with DFT-simulated spectra.

Crystallographic verification : Resolve ambiguities via single-crystal structure determination .

Q. (Advanced)

Q. What are the challenges in optimizing reaction conditions for introducing the o-tolyl group in the triazole ring?

Methodological Answer: Key challenges include:

  • Steric hindrance : The ortho-methyl group impedes coupling reactions (e.g., Suzuki-Miyaura). Mitigate using bulky ligands (e.g., SPhos) or elevated temperatures.
  • Regioselectivity : Competing substitution patterns require directing groups (e.g., nitro or amino) on the triazole ring.
  • Reaction monitoring : Use HPLC or LC-MS to track intermediates and byproducts .

Q. (Advanced)

Q. How do computational reaction path search methods improve the design of novel triazole derivatives?

Methodological Answer: Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods):

Identify low-energy pathways for triazole formation.

Predict transition states and activation barriers to optimize catalysts (e.g., Pd or Cu systems).

Integrate with machine learning to prioritize experimental conditions, reducing trial-and-error approaches .

Q. (Basic)

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining purity?

Methodological Answer: Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for solubility and easy removal.
  • Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .
  • Analytical QC : Validate purity via HPLC (≥95% area) and melting point consistency.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17)

InChI Key

DJTCDCZTZNLVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N

Origin of Product

United States

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